![molecular formula C16H23ClN2O4S B7077193 (3-Chloro-2-methylphenyl)-[4-(3-methoxypropylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7077193.png)
(3-Chloro-2-methylphenyl)-[4-(3-methoxypropylsulfonyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2-methylphenyl)-[4-(3-methoxypropylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of aromatic and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methylphenyl)-[4-(3-methoxypropylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the piperazine ring: This can be achieved through the reaction of an appropriate amine with a dihaloalkane under basic conditions.
Introduction of the sulfonyl group: The piperazine intermediate is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Attachment of the aromatic moiety: The final step involves the coupling of the sulfonylated piperazine with the 3-chloro-2-methylphenyl group using a suitable coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-methylphenyl)-[4-(3-methoxypropylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
(3-Chloro-2-methylphenyl)-[4-(3-methoxypropylsulfonyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in the study of receptor-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-Chloro-2-methylphenyl)-[4-(3-methoxypropylsulfonyl)piperazin-1-yl]methanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization.
4-Methoxyphenethylamine: Used as a precursor for the synthesis of other organic compounds.
3-Methoxyphenylboronic acid: Utilized in Suzuki coupling reactions.
Uniqueness
(3-Chloro-2-methylphenyl)-[4-(3-methoxypropylsulfonyl)piperazin-1-yl]methanone is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
Properties
IUPAC Name |
(3-chloro-2-methylphenyl)-[4-(3-methoxypropylsulfonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-13-14(5-3-6-15(13)17)16(20)18-7-9-19(10-8-18)24(21,22)12-4-11-23-2/h3,5-6H,4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYJXFOIQWWJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)N2CCN(CC2)S(=O)(=O)CCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
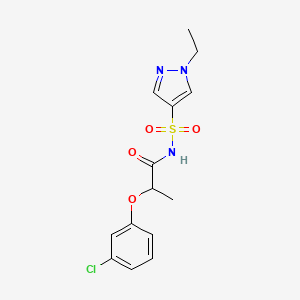
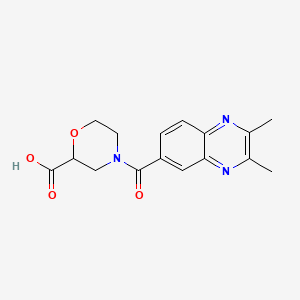
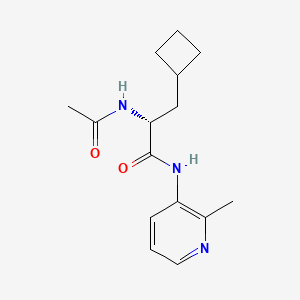
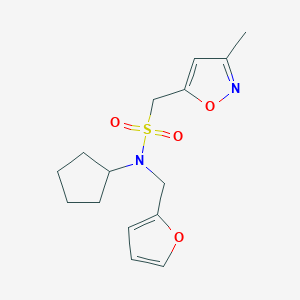
![5-[[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7077126.png)
![N-ethyl-1-[5-[(4-fluorophenoxy)methyl]furan-2-carbonyl]azetidine-3-carboxamide](/img/structure/B7077132.png)
![2-[4-[(4-Cyanobenzoyl)amino]oxan-4-yl]acetic acid](/img/structure/B7077139.png)
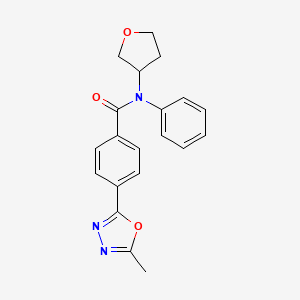
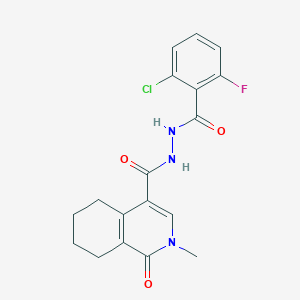
![2-[1-[(2,2-Dichlorocyclopropanecarbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7077162.png)
![1-[5-[4-(3-Methoxypropylsulfonyl)piperazine-1-carbonyl]furan-2-yl]ethanone](/img/structure/B7077168.png)
![1-[2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7077171.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B7077181.png)
![2-Chloro-5-[3-(2-oxo-3,4-dihydroquinolin-1-yl)propanoylamino]benzoic acid](/img/structure/B7077198.png)
